Cas no 81873-08-7 (Forskolin J)

Forskolin J structure
Productnaam:Forskolin J
Forskolin J Chemische en fysische eigenschappen
Naam en identificatie
-
- Forskolin J
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-10,10b-Dihydroxy-3,4a,7,7,10a-pe ntamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromene-5,6-diyl d iacetate
- [ "" ]
- (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one (ACI)
- 1H-Naphtho[2,1-b]pyran-1-one, 5,6-bis(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-, [3R-(3α,4aβ,5β,6β,6aα,10α,10aβ,10bα)]- (ZCI)
- 6-Acetylforskolin
- 6-O-Acetylforskolin
- ForskolinJ
- 6-Acetylforskolin; 6-O-Acetylforskolin
- [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
- FS-9064
- 81873-08-7
- ZSBZMJGJWOYRBW-JZLRHMRTSA-
- AKOS032948625
- InChI=1/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1
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- Inchi: 1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1
- InChI-sleutel: ZSBZMJGJWOYRBW-JZLRHMRTSA-N
- LACHT: C[C@]12[C@@H](O)CCC(C)(C)[C@@H]1[C@H](OC(=O)C)[C@H](OC(=O)C)[C@]1(O[C@@](CC([C@]21O)=O)(C)C=C)C
Berekende eigenschappen
- Exacte massa: 452.241
- Monoisotopische massa: 452.241
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 5
- Complexiteit: 851
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 8
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 119A^2
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 530.7±50.0 °C at 760 mmHg
- Vlampunt: 170.2±23.6 °C
- PSA: 119.36000
- LogboekP: 2.09070
- Dampfdruk: 0.0±3.2 mmHg at 25°C
Forskolin J Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Forskolin J Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4074-5 mg |
Forskolin J |
81873-08-7 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN4074-1 ml * 10 mm |
Forskolin J |
81873-08-7 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
A2B Chem LLC | AH54347-5mg |
Forskolin J |
81873-08-7 | 96.5% | 5mg |
$719.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F85710-5mg |
(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-10,10b-Dihydroxy-3,4a,7,7,10a-pe ntamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromene-5,6-diyl d iacetate |
81873-08-7 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-07 | |
TargetMol Chemicals | TN4074-5mg |
Forskolin J |
81873-08-7 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN4074-1 mL * 10 mM (in DMSO) |
Forskolin J |
81873-08-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 |
Forskolin J Gerelateerde literatuur
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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